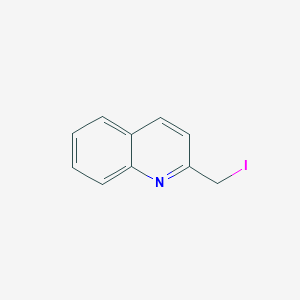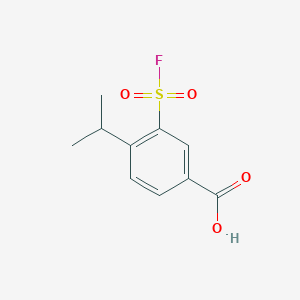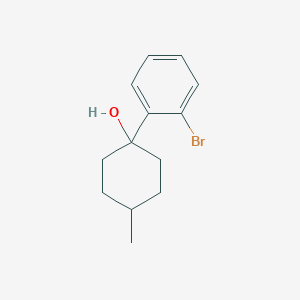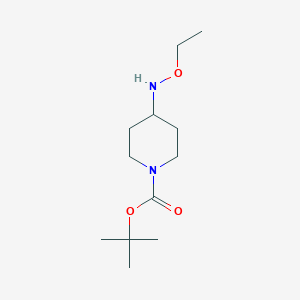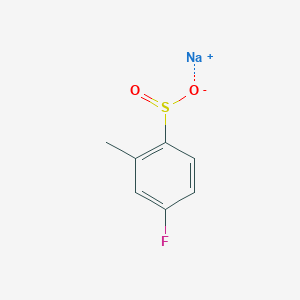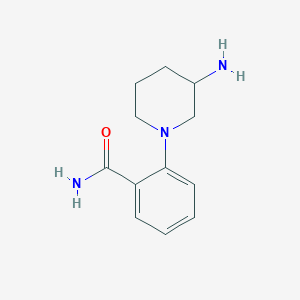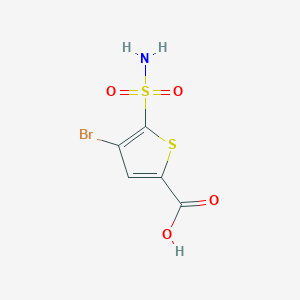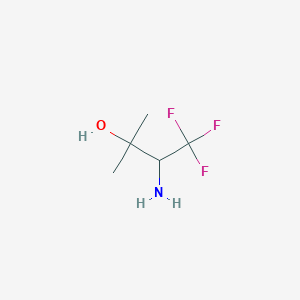
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol is a fluorinated organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-2-methyl-1-butanol with trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence biological pathways and molecular targets, making it a valuable compound for research .
Comparaison Avec Des Composés Similaires
- 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- 3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride
Comparison: Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoromethyl group, in particular, imparts high metabolic stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H10F3NO |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-4(2,10)3(9)5(6,7)8/h3,10H,9H2,1-2H3 |
Clé InChI |
IDLNVUPTCMPVBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
